2-ethyl-1,2'-bis(1H-benzimidazole)
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Overview
Description
2-ethyl-1,2’-bis(1H-benzimidazole) is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis . The unique structure of 2-ethyl-1,2’-bis(1H-benzimidazole) allows it to interact with biological molecules and metal ions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1,2’-bis(1H-benzimidazole) typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures
Industrial Production Methods
Industrial production of 2-ethyl-1,2’-bis(1H-benzimidazole) may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1,2’-bis(1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like KOH in DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the benzimidazole ring .
Scientific Research Applications
2-ethyl-1,2’-bis(1H-benzimidazole) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethyl-1,2’-bis(1H-benzimidazole) involves its interaction with biological molecules and metal ions. The compound can bind to DNA and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects . Additionally, its ability to form coordination complexes with metal ions can enhance its biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with a similar structure but lacking the ethyl group.
2-phenyl-1H-benzimidazole: A derivative with a phenyl group instead of an ethyl group.
2-methyl-1H-benzimidazole: A derivative with a methyl group instead of an ethyl group.
Uniqueness
2-ethyl-1,2’-bis(1H-benzimidazole) is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C16H14N4 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-ethylbenzimidazole |
InChI |
InChI=1S/C16H14N4/c1-2-15-17-13-9-5-6-10-14(13)20(15)16-18-11-7-3-4-8-12(11)19-16/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
IJULZFSVDFTQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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